molecular formula C22H19Cl2N3O2 B2633829 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 442649-43-6

1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2633829
CAS No.: 442649-43-6
M. Wt: 428.31
InChI Key: IIQUPFUDMGJWFL-UHFFFAOYSA-N
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Description

The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a heterocyclic molecule featuring a dihydropyrazole core fused with a quinoline moiety. Key structural attributes include:

  • A 2-chloro-7-methoxyquinolin-3-yl group, contributing electron-withdrawing and steric effects.
  • A propan-1-one side chain, which may influence solubility and metabolic stability.

Properties

IUPAC Name

1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2/c1-3-21(28)27-20(12-19(26-27)13-4-7-15(23)8-5-13)17-10-14-6-9-16(29-2)11-18(14)25-22(17)24/h4-11,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQUPFUDMGJWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=C(N=C4C=C(C=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is C27H21Cl2N3O3C_{27}H_{21}Cl_2N_3O_3, with a molecular weight of 506.4 g/mol. The IUPAC name is [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone. The structure features a quinoline moiety, a pyrazole ring, and various substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline and pyrazole have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Anticancer Activity

Studies have highlighted the potential anticancer effects of similar compounds through mechanisms such as apoptosis induction and cell cycle arrest. The structure of this compound suggests it may interact with specific cancer cell pathways .

Case Study:

In a study involving pyrazole derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests that the pyrazole ring plays a crucial role in enhancing anticancer activity .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition studies revealed that certain derivatives exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard reference compounds .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)Reference
Compound DAChE2.14
Compound EUrease0.63

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to observed therapeutic effects. Molecular docking studies have been employed to elucidate these interactions further .

Comparison with Similar Compounds

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) share a pyrazole core but differ in substituents:

  • Thiophene/cyanopyran moieties in 7a and 11b vs. quinoline in the target compound.
  • Amino/hydroxy groups in analogues vs. chloro/methoxy groups in the target, altering electronic properties and hydrogen-bonding capacity.
Feature Target Compound Analogues (7a, 11b)
Core Heterocycle 4,5-Dihydro-1H-pyrazole Pyrazole
Key Substituents Chloroquinoline, 4-chlorophenyl Thiophene, cyanopyran
Functional Groups Cl, OCH₃ NH₂, OH, CN

(b) Coumarin-Pyrazol-3-one Derivatives ()

Compounds like 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) incorporate coumarin and benzodiazepine moieties, absent in the target compound.

  • Coumarin provides fluorescence properties, useful in bioimaging.
  • Tetrazole rings in 4g vs. propan-1-one in the target, affecting ring strain and metabolic pathways.

Impact: The target compound’s lack of coumarin suggests a focus on therapeutic rather than diagnostic applications .

Triazole and Imidazo-Pyridine Derivatives ()

Compounds such as (3-(2-(2,4-dichlorophenyl)thiazol-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)(4-fluorophenyl)methanone feature triazole or imidazo-pyridine cores instead of dihydropyrazole.

  • Triazoles offer greater metabolic stability due to aromaticity.
  • Thiazole/fluorophenyl groups in analogues vs. chlorophenyl/quinoline in the target, modulating target selectivity.

Impact : The dihydropyrazole core in the target may confer conformational flexibility, enhancing binding to dynamic enzyme active sites .

Structural Elucidation

  • X-ray Crystallography : SHELXL () is widely used for refining dihydropyrazole derivatives, enabling precise determination of bond lengths and torsional angles .
  • Computational Analysis: Multiwfn () can model electrostatic potentials, aiding in comparing charge distribution between the target and analogues (e.g., chloroquinoline vs. coumarin systems) .

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